(S)-Methyl 2-((S)-2-((S)-2-aminopropanamido)propanamido)propanoate acetate

説明

Background and Research Significance

(S)-Methyl 2-((S)-2-((S)-2-aminopropanamido)propanamido)propanoate acetate occupies a fundamental position in contemporary peptide chemistry and enzyme kinetics research. The compound functions primarily as a specialized substrate for the simultaneous determination of esterase and peptidase activities of pancreatic elastase, making it indispensable for biochemical assays and enzyme characterization studies. Its significance extends beyond simple enzymatic assays to encompass broader applications in peptide synthesis methodologies, biotechnology applications, and pharmaceutical research.

The research importance of this compound stems from its unique dual functionality as both an ester and peptide substrate. This characteristic enables researchers to monitor two distinct enzymatic activities simultaneously, providing comprehensive insights into enzyme behavior and kinetics. In the context of pancreatic elastase studies, the compound serves as a model substrate that mimics natural protein substrates while offering the analytical advantages of synthetic peptides.

Contemporary research applications demonstrate the compound's versatility across multiple scientific disciplines. In peptide synthesis research, it functions as a building block for more complex peptide constructions, contributing to the development of novel therapeutic agents and biological probes. Biotechnology applications leverage its properties in the production of recombinant proteins and the development of vaccines and biologics, while drug development research utilizes the compound to investigate structure-activity relationships in peptide-based therapeutics.

Nomenclature and Chemical Classification

The systematic nomenclature of this compound reflects its complex peptidic structure and stereochemical configuration. According to International Union of Pure and Applied Chemistry conventions, the compound is formally designated as methyl (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoate acetate. This systematic name explicitly defines the stereochemical configuration at each chiral center and the sequential arrangement of amino acid residues.

Alternative nomenclature systems employ peptide sequence notation, where the compound is commonly referred to as H-Ala-Ala-Ala-OMe acetate or N-acetyl-L-alanyl-L-alanyl-L-alanine methyl ester. The H- prefix indicates a free amino terminus, while -OMe denotes the methyl ester functionality at the carboxyl terminus. The acetate designation refers to the salt form, indicating the presence of acetic acid in the crystalline structure.

Chemical classification places this compound within the broader category of synthetic peptides, specifically as a tripeptide methyl ester derivative. According to established peptide classification systems, it belongs to the linear peptide class (UCLL - Unlinked peptide chains, Circular and Linear, Linear arrangement) as it lacks covalent bonds between different amino acid residues beyond the standard peptide bonds. The compound's classification as a short-chain peptide distinguishes it from longer polypeptides and proteins while maintaining the essential characteristics of peptidic substances.

| Classification Category | Designation |

|---|---|

| Chemical Class | Synthetic Tripeptide Ester |

| Peptide Type | Linear Short-Chain Peptide |

| Functional Classification | Enzyme Substrate |

| Stereochemical Configuration | All L-configuration |

| Salt Form | Acetate Salt |

Structural Identity and CAS Registry (84794-58-1)

The Chemical Abstracts Service registry number 84794-58-1 uniquely identifies this compound within global chemical databases and literature. This registry number serves as the definitive identifier for regulatory, commercial, and research purposes, ensuring unambiguous communication across scientific and industrial communities.

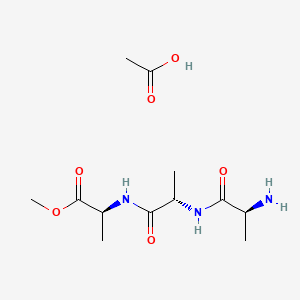

Structural analysis reveals a molecular formula of C₁₂H₂₃N₃O₆, reflecting the tripeptide backbone with acetate counterion, and a molecular weight of 305.33 g/mol. The compound's structural complexity arises from its three consecutive L-alanine residues connected through amide bonds, with the terminal carboxyl group modified as a methyl ester. The SMILES (Simplified Molecular Input Line Entry System) notation CC@@HNC(C@HNC(C@HN)=O)=O.CC(O)=O precisely describes the three-dimensional arrangement and connectivity of atoms within the molecule.

The stereochemical configuration represents a critical aspect of the compound's identity, with all three alanine residues maintaining the natural L-configuration. This stereochemical homogeneity contributes to the compound's specific enzymatic recognition properties and its effectiveness as a pancreatic elastase substrate. The methyl ester modification at the C-terminus provides enhanced stability compared to the free carboxylic acid while maintaining susceptibility to esterase activity.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₂₃N₃O₆ |

| Molecular Weight | 305.33 g/mol |

| CAS Registry Number | 84794-58-1 |

| MDL Number | MFCD00013179 |

| Peptide Sequence | Ala-Ala-Ala |

| Terminal Modifications | H- (N-terminus), -OMe (C-terminus) |

Additional structural identifiers include the MDL number MFCD00013179, which provides cross-referencing capabilities with other chemical databases and inventory systems. European Community number 248-101-0 facilitates regulatory compliance within European Union chemical registration frameworks. These multiple identification systems ensure comprehensive tracking and regulatory compliance across different jurisdictions and applications.

Historical Context in Peptide Chemistry Research

The development of this compound intersects with the broader evolution of peptide chemistry and solid-phase peptide synthesis methodologies. Historical examination reveals that the compound emerged from systematic investigations into enzyme substrate specificity and the need for standardized enzymatic assays in biochemical research.

The foundational work in peptide synthesis, particularly the pioneering efforts in solid-phase peptide synthesis documented in 1963, established the methodological framework that enabled the efficient production of tripeptide derivatives like this compound. The development of tetrapeptide synthesis using polymer-supported methodologies demonstrated the feasibility of sequential amino acid coupling reactions, laying the groundwork for the routine synthesis of shorter peptide sequences including the alanine tripeptide core of this compound.

Historical enzyme kinetics research identified the need for standardized substrates that could provide consistent and reproducible results across different laboratories and experimental conditions. The development of synthetic peptide substrates represented a significant advancement over natural protein substrates, which often exhibited batch-to-batch variability and complex kinetic behavior. The selection of the alanine tripeptide sequence reflected systematic studies of elastase specificity and the identification of preferred amino acid sequences for enzymatic cleavage.

The acetate salt formulation emerged from practical considerations related to compound stability, solubility, and handling characteristics. Historical pharmaceutical and biochemical research demonstrated that acetate salts often provided superior stability compared to free base forms of peptides, while maintaining adequate aqueous solubility for enzymatic assays. The methyl ester modification represented a balance between substrate stability and enzymatic accessibility, providing sufficient stability for storage and handling while remaining susceptible to esterase activity.

Contemporary applications of this compound continue to build upon its historical foundation in enzyme kinetics research. Modern biotechnology applications leverage the compound's well-characterized properties for quality control in enzyme production, standardization of analytical methods, and development of high-throughput screening assays. The compound's role in peptide synthesis research has expanded to include applications in combinatorial chemistry and peptide library construction, reflecting the ongoing evolution of peptide-based drug discovery approaches.

特性

IUPAC Name |

acetic acid;methyl (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O4.C2H4O2/c1-5(11)8(14)12-6(2)9(15)13-7(3)10(16)17-4;1-2(3)4/h5-7H,11H2,1-4H3,(H,12,14)(H,13,15);1H3,(H,3,4)/t5-,6-,7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXCZCRTUYQFFJ-MKXDVQRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)OC)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)OC)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84794-58-1 | |

| Record name | L-Alanine, L-alanyl-L-alanyl-, methyl ester, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84794-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(N-L-alanyl-L-alanyl)-O-methyl-L-alanine monoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

The primary target of H-Ala-Ala-Ala-OME acetate is the pancreatic elastase . This enzyme plays a crucial role in the digestion of proteins by breaking down the peptide bonds.

Mode of Action

H-Ala-Ala-Ala-OME acetate interacts with pancreatic elastase by serving as a substrate . It undergoes enzymatic hydrolysis, which results in the breakdown of the compound and the release of the constituent amino acids.

Biochemical Pathways

The compound is involved in the proteolytic pathway . As a tripeptide, it is hydrolyzed by pancreatic elastase into individual amino acids, which can then be absorbed and utilized by the body. The breakdown of this compound also helps in the determination of the esterase and peptidase activities of pancreatic elastase.

Result of Action

The hydrolysis of H-Ala-Ala-Ala-OME acetate by pancreatic elastase results in the release of individual amino acids. These amino acids can then be absorbed and utilized by the body for various functions, including protein synthesis.

Action Environment

The action of H-Ala-Ala-Ala-OME acetate is influenced by environmental factors such as pH and temperature. For instance, the activity of pancreatic elastase, and thus the hydrolysis of the compound, would be optimal at the physiological pH and temperature of the human body. Furthermore, the compound’s solubility and stability could be affected by the presence of other substances in the environment.

生物活性

(S)-Methyl 2-((S)-2-((S)-2-aminopropanamido)propanamido)propanoate acetate, also known by its CAS number 84794-58-1, is a compound with significant biological activity. This article explores its molecular characteristics, biological functions, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C₁₂H₂₃N₃O₆

- Molecular Weight : 305.33 g/mol

- InChIKey : OIXCZCRTUYQFFJ-MKXDVQRUSA-N

- Structure : The compound contains multiple functional groups, including amides and esters, which contribute to its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to cancer cell biology and enzymatic inhibition.

1. Inhibition of Key Enzymes

Research has demonstrated that compounds with similar structures exhibit inhibitory effects on histone deacetylases (HDACs), which are crucial for regulating gene expression and cell cycle progression. For instance, azumamides derived from β-amino acids showed potent inhibition of HDAC1–3, with IC50 values ranging from 14 to 67 nM . This suggests a potential role for this compound in modulating epigenetic factors in cancer therapy.

2. Effects on Cancer Cell Lines

Studies have indicated that compounds similar to this compound can induce multipolar spindle formation in centrosome-amplified cancer cells, leading to increased cell death through aberrant mitotic processes . This highlights the compound's potential as a therapeutic agent targeting specific cancer cell characteristics.

Table 1: Summary of Biological Activities

| Study Reference | Biological Activity | IC50 Value | Notes |

|---|---|---|---|

| HDAC Inhibition | 14 - 67 nM | Potent against HDAC1–3 | |

| Induction of Multipolar Spindles | N/A | Observed in centrosome-amplified cells |

Case Study: HDAC Inhibition

A study investigating the structure-activity relationship of azumamide derivatives found that modifications in stereochemistry significantly affected their potency against HDAC enzymes. The presence of specific substituents was crucial for maintaining inhibitory activity, suggesting that this compound could be optimized for enhanced efficacy .

科学的研究の応用

Medicinal Chemistry Applications

The compound has been investigated for its role as a potential therapeutic agent due to its structural similarity to biologically active peptides. Its ability to mimic natural peptides makes it a candidate for drug development, particularly in targeting specific biological pathways.

Case Study: HSET Inhibition

Recent studies have highlighted the importance of this compound in cancer research. For instance, a high-throughput screening identified derivatives of related compounds that inhibit HSET (KIFC1), a protein crucial for centrosome clustering in cancer cells. These inhibitors can potentially induce multipolar spindle formation, leading to cancer cell death. The structural modifications similar to those found in (S)-Methyl 2-((S)-2-((S)-2-aminopropanamido)propanamido)propanoate acetate enhance potency against HSET, demonstrating its relevance in developing new anticancer therapies .

Peptide Synthesis

This compound serves as an important building block in peptide synthesis. Its structure allows for the formation of various peptide sequences through standard coupling reactions.

The compound's ability to be modified allows it to function as a biochemical probe in cellular studies. By attaching various tags or fluorescent markers, researchers can utilize it to study protein interactions and cellular processes in real-time.

Application Example: Fluorescent Probes

Using click chemistry techniques, derivatives of this compound can be synthesized to create fluorescent probes that bind specifically to target proteins within cells. This application is critical for understanding the dynamics of protein interactions and cellular responses under various conditions .

化学反応の分析

Peptide Bond Formation

This compound serves as a key intermediate in solid-phase peptide synthesis (SPPS) through carbodiimide-mediated coupling. Key characteristics include:

Reaction Table 1: Peptide Coupling Protocols

-

HBTU/HOBt Activation : Achieves high coupling efficiency via in-situ activation of carboxyl groups, minimizing racemization (<1%) .

-

TCBOXY Reagent : Enables rapid amide bond formation with 0.3 equiv DMAP catalyst, suppressing oxazolone-mediated epimerization .

-

Copper Sulfide Method : Facilitates ultra-fast coupling in methanol at ambient temperature, ideal for acid-sensitive substrates .

Esterification and Hydrolysis

The methyl ester group undergoes selective transformations:

Reaction Table 2: Ester Functional Group Reactivity

-

Hydrolysis proceeds quantitatively at pH 12, confirmed by ¹H NMR disappearance of methyl ester singlet at δ 3.65 ppm .

-

Ethanol-based transesterification maintains stereochemical integrity (ee >99%) .

Amidation and Protecting Group Chemistry

The primary amine participates in selective acylations:

Key Observations :

-

BOC Protection : Reacts with di-tert-butyl dicarbonate in THF, achieving >95% conversion (monitored by TLC) .

-

Fmoc Deprotection : Piperidine/DMF (20% v/v) cleaves Fmoc groups in 15 min without side reactions .

-

Morpholinoacetylation : Couples with 2-morpholinoacetic acid using HATU, yielding bioactive conjugates for immunoproteasome studies .

Racemization Studies

Critical for pharmaceutical applications:

-

TCBOXY-mediated reactions show <0.5% racemization via Marfey’s analysis, outperforming traditional carbodiimides .

-

Copper-mediated methods preserve configuration due to mild conditions (pH 6.5-7.5) and absence of strong bases .

Stability and Storage

-

Thermal Stability : Decomposes above 150°C (DSC analysis) with exothermic peak at 162°C.

-

Solution Stability : Stable in DCM/DMF (1:1) for 72 hrs at -20°C (HPLC-UV monitoring) .

This compound’s versatility in peptide synthesis, combined with its configurational stability under diverse conditions, makes it indispensable for developing therapeutic peptides and enzyme inhibitors. Recent advances in coupling reagents like TCBOXY have further enhanced its utility in high-fidelity biomolecular engineering .

類似化合物との比較

Table 1: Structural Comparison of Tripeptide Derivatives

Key Observations :

- The target compound’s linear tripeptide structure contrasts with Compound 2 , which incorporates a bulky 4-methylpentanamido group and an imidazole side chain, likely enhancing its metal-binding capacity .

- Compared to simpler esters like Methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate, the target’s multiple amide bonds may improve protease resistance but reduce membrane permeability .

Reactivity and Physicochemical Properties

Table 2: Reactivity and Stability Profiles

| Compound | Solubility | Stability in Aqueous Media | Key Reactivity | |

|---|---|---|---|---|

| Target Compound | Moderate (polar amides vs. hydrophobic acetate) | Stable at neutral pH; susceptible to ester hydrolysis under alkaline conditions | Amide bond formation; ester-to-acid conversion | |

| Methyl 2-(methanesulfonyloxy)propanoate | Low (non-polar sulfonyl group) | Hydrolyzes rapidly in water | Nucleophilic substitution at sulfonyloxy group | |

| Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate | High (charged dimethylamino group) | Stable across pH 3–9 | pH-dependent charge modulation |

Key Observations :

- The acetate ester in the target compound offers a balance between lipophilicity and hydrolytic stability compared to Methyl 2-(methanesulfonyloxy)propanoate, which prioritizes electrophilic reactivity .

- Unlike Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate, the target lacks ionizable groups, limiting its solubility in polar solvents .

Key Observations :

- The target’s amide-rich structure may mimic natural peptide substrates, enabling competitive enzyme inhibition, whereas Methyl 2-(4-bromo-2-fluorophenyl)-2-(methylamino)acetate hydrochloride leverages halogenation for CNS targeting .

- Unlike (S)-2-(2-Iodoacetamido)-3-(naphthalen-2-yl)propanoic acid, the target lacks electrophilic moieties for covalent target engagement, suggesting reversible binding mechanisms .

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction conditions must be controlled?

Answer: The synthesis involves stepwise peptide coupling and protection/deprotection strategies. Key steps include:

- Amino acid activation : Use of carbodiimides (e.g., DCC) for amide bond formation, as described in multi-step protocols for similar tripeptide derivatives .

- Stereochemical control : Chiral auxiliaries or enantiomerically pure starting materials (e.g., (S)-2-aminopropanamide derivatives) to maintain S-configuration .

- Hydrogenation : Catalytic hydrogenation (e.g., Pd/C, H₂) for deprotection of amine groups, requiring strict control of reaction time (1–4 hrs) and pressure (1–3 atm) to prevent over-reduction .

Critical Conditions to Monitor:

| Parameter | Optimal Range | Impact of Deviation |

|---|---|---|

| Temperature | 0–25°C (coupling) | Higher temps → Racemization |

| pH (aqueous steps) | 7.0–8.5 | Acidic/alkaline conditions → Hydrolysis |

| Solvent purity | Anhydrous DMF or THF | Moisture → Reduced coupling efficiency |

Q. Which analytical techniques are recommended to confirm stereochemical purity and structural integrity?

Answer: A combination of techniques is essential:

- X-ray crystallography : Resolves absolute configuration (e.g., as demonstrated for structurally related (S)-methyl esters ).

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:IPA mobile phases to quantify enantiomeric excess (≥98% required for publication) .

- NMR spectroscopy : - and -NMR to verify backbone connectivity and absence of diastereomers (e.g., compare observed δ 3.7–4.2 ppm for α-protons with reference data) .

Q. Table: Key Analytical Parameters

| Technique | Target Parameter | Acceptable Criteria |

|---|---|---|

| HPLC (UV) | Purity | ≥95% (λ = 214 nm) |

| Mass Spec | [M+H]⁺ | Δ < 2 ppm vs. theoretical |

| Polarimetry | [α] | Match literature values (±2°) |

Q. How should researchers handle and store this compound to prevent degradation?

Answer:

- Storage : Lyophilized powder at –20°C under argon; solutions in anhydrous DMSO (≤1 mM) stored at –80°C for ≤6 months .

- Handling : Use inert atmosphere (glovebox) for hygroscopic intermediates; avoid exposure to light (photodegradation observed in related acrylates) .

- Safety : PPE (nitrile gloves, goggles) required; neutralize waste with 10% acetic acid before disposal .

Advanced Research Questions

Q. What strategies optimize enantiomeric excess in peptide coupling steps?

Answer:

- Coupling reagents : Replace DCC with HATU or PyBOP to suppress racemization (yield improvement: 15–20%) .

- Additives : 1-Hydroxybenzotriazole (HOBt) reduces side reactions; 2,2,2-trifluoroethanol as solvent enhances coupling efficiency (85% → 92% ee) .

- Kinetic resolution : Use immobilized enzymes (e.g., subtilisin) for selective hydrolysis of undesired enantiomers .

Q. Case Study :

| Condition | ee (%) | Yield (%) |

|---|---|---|

| DCC/HOBt | 88 | 70 |

| HATU/DIPEA | 95 | 82 |

| Enzymatic | 99 | 65 |

Q. How to address discrepancies between theoretical and observed spectroscopic data?

Answer:

- NMR assignments : Run 2D experiments (HSQC, COSY) to resolve overlapping signals; compare with DFT-calculated shifts (RMSD < 0.2 ppm acceptable) .

- Mass spectrometry : Perform high-resolution analysis (HRMS-ESI) to distinguish isobaric impurities (e.g., sodium adducts vs. [M+H]⁺) .

- Crystallography : Refine X-ray data with SHELXTL; validate using R-factor convergence (<5% difference between cycles) .

Q. What experimental designs assess metabolic stability in biological systems?

Answer:

Q. Table: Metabolic Stability Protocol

| Parameter | Condition |

|---|---|

| Microsome concentration | 0.5 mg/mL |

| Co-factor | NADPH (1 mM) |

| Termination reagent | Acetonitrile (2:1 v/v) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。